molecular formula C9H12F2O2 B11767156 (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid

Cat. No.: B11767156
M. Wt: 190.19 g/mol
InChI Key: HWDQLQCPHNGWIW-LURJTMIESA-N
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Description

(1R)-6,6-Difluorospiro[25]octane-1-carboxylic acid is a unique spirocyclic compound characterized by the presence of two fluorine atoms on the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid typically involves the formation of the spirocyclic structure followed by the introduction of fluorine atoms. One common method involves the cyclization of a suitable precursor, such as a cyclopropane derivative, followed by fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and fluorination steps, allowing for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

(1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Comparison with Similar Compounds

Similar Compounds

    (1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid: Similar spirocyclic structure but with an oxygen atom instead of fluorine.

    (1R)-6,6-Dimethylspiro[2.5]octane-1-carboxylic acid: Similar structure with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in (1R)-6,6-Difluorospiro[2.5]octane-1-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its non-fluorinated analogs.

Properties

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

(2R)-6,6-difluorospiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C9H12F2O2/c10-9(11)3-1-8(2-4-9)5-6(8)7(12)13/h6H,1-5H2,(H,12,13)/t6-/m0/s1

InChI Key

HWDQLQCPHNGWIW-LURJTMIESA-N

Isomeric SMILES

C1CC(CCC12C[C@H]2C(=O)O)(F)F

Canonical SMILES

C1CC(CCC12CC2C(=O)O)(F)F

Origin of Product

United States

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